Methyl 4-chloro-2,2-dimethylbutanoate
Description
Methyl 4-chloro-2,2-dimethylbutanoate (C₇H₁₃ClO₂) is a halogenated ester characterized by a chloro substituent at the 4-position of a 2,2-dimethylbutanoate backbone. This compound is structurally defined by its methyl ester group and branched alkyl chain, which confer unique physicochemical properties such as moderate polarity, volatility, and reactivity in hydrolysis or substitution reactions. Methyl esters generally exhibit faster hydrolysis rates compared to ethyl esters due to reduced steric hindrance, making them valuable intermediates in pharmaceutical and agrochemical synthesis .
Properties
CAS No. |
100282-53-9 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
methyl 4-chloro-2,2-dimethylbutanoate |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,4-5-8)6(9)10-3/h4-5H2,1-3H3 |
InChI Key |
BLEBDPHVIQVQJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCl)C(=O)OC |
Canonical SMILES |
CC(C)(CCCl)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Esters: Chloro vs. Bromo Derivatives
Methyl 4-bromo-2,2-dimethylbutanoate (C₇H₁₃BrO₂, MW 209.08 g/mol) serves as a direct brominated analog. This property makes the bromo derivative more reactive in alkylation or cross-coupling reactions, though it also increases toxicity risks .
Ethyl 4-chloro-2,2-dimethylbutanoate (C₈H₁₅ClO₂, MW 178.66 g/mol) differs in ester group substitution (ethyl vs. methyl). The ethyl group increases lipophilicity, slowing hydrolysis rates and improving stability under acidic conditions. This analog is used in palladium-catalyzed reductions to produce alcohols like 4-chloro-2,2-dimethylbutan-1-ol, a precursor for further functionalization .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Differences |
|---|---|---|---|
| Methyl 4-chloro-2,2-dimethylbutanoate | C₇H₁₃ClO₂ | ~164.63 | Faster hydrolysis, higher polarity |
| Methyl 4-bromo-2,2-dimethylbutanoate | C₇H₁₃BrO₂ | 209.08 | Enhanced leaving-group ability, higher toxicity |
| Ethyl 4-chloro-2,2-dimethylbutanoate | C₈H₁₅ClO₂ | 178.66 | Slower hydrolysis, increased lipophilicity |
Amino and Trifluoro Derivatives
Methyl 4-amino-2,2-dimethylbutanoate hydrochloride (C₇H₁₅NO₂·HCl, CID 53897351) introduces an amino group, enabling participation in peptide coupling or Schiff base formation. The hydrochloride salt improves water solubility, contrasting with the hydrophobic nature of the chloro derivative .
Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride (CAS 2408937-11-9) incorporates trifluoromethyl and chiral amino groups, enhancing metabolic stability and bioavailability. Such derivatives are explored in medicinal chemistry for protease inhibition or CNS-targeting prodrugs .
Aromatic and Complex Esters
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate (C₁₅H₁₉ClO₃, MW 282.76 g/mol) features a phenyl group and chlorobutanoyl side chain, significantly increasing molecular complexity. This compound is used as an intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis .
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